molecular formula C7H5BrF2 B1373946 5-Bromo-1,2-difluoro-3-methylbenzene CAS No. 1143502-75-3

5-Bromo-1,2-difluoro-3-methylbenzene

Cat. No.: B1373946
CAS No.: 1143502-75-3
M. Wt: 207.01 g/mol
InChI Key: OQCNAFQTGMPZPI-UHFFFAOYSA-N
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Description

Significance of Fluoro- and Bromo-Substituted Aromatics in Chemical Synthesis

Fluoro- and bromo-substituted aromatic compounds are of paramount importance in chemical synthesis due to the distinct properties conferred by the halogen substituents. The incorporation of fluorine atoms into an aromatic ring can significantly alter the molecule's electronic properties, stability, and reactivity. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic system, which can influence the molecule's reactivity in electrophilic substitution reactions and enhance its thermal and oxidative stability. numberanalytics.comacs.org This increased stability is a desirable trait in the development of robust materials and pharmaceuticals. nih.gov Furthermore, the introduction of a gem-difluoromethylene moiety (CF2) is a recognized strategy in drug discovery to modulate a molecule's chemical and biological properties, such as improving metabolic stability and lipophilicity. mdpi.com

The bromine atom, on the other hand, serves as a versatile functional handle for a wide array of chemical transformations. Bromoarenes are key precursors in numerous cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. adpharmachem.comresearchgate.net This reactivity makes bromo-substituted aromatics invaluable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. adpharmachem.comresearchgate.net The presence of both fluorine and bromine on the same aromatic scaffold, as seen in 5-Bromo-1,2-difluoro-3-methylbenzene, offers a dual functionality that allows for selective and sequential chemical modifications, making such compounds highly sought-after in synthetic chemistry.

Structural Classification and Nomenclature of Halogenated Toluenes

Halogenated toluenes are derivatives of toluene (B28343) (methylbenzene) where one or more hydrogen atoms on the aromatic ring have been replaced by halogen atoms. The classification and nomenclature of these compounds follow the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC nomenclature, the parent hydrocarbon is identified, which in this case is toluene. However, for polysubstituted benzenes, it is often clearer to name them as derivatives of benzene (B151609). For this compound, the parent is benzene. The substituents (bromo, difluoro, and methyl) are listed alphabetically. The ring is numbered to give the substituents the lowest possible locants. The numbering starts from a substituted carbon and proceeds around the ring in the direction that results in the lowest numbers for the other substituents.

In the common system of nomenclature, the relative positions of two substituents on a benzene ring are indicated by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4). unacademy.com However, for compounds with more than two substituents, the IUPAC numerical system is necessary to unambiguously define the structure. unacademy.com

Halogenated organic compounds can also be broadly classified as alkyl halides or aryl halides. unacademy.com In aryl halides, the halogen atom is directly bonded to a carbon atom of an aromatic ring. unacademy.com this compound is therefore classified as an aryl halide.

Properties of this compound
PropertyValue
Molecular FormulaC7H5BrF2
IUPAC NameThis compound
Molecular Weight207.01 g/mol
CAS NumberNot available for this specific isomer, but a related isomer, 5-Bromo-1,3-difluoro-2-methylbenzene, is 179617-08-4

Overview of Research Prospects for this compound and Related Molecular Scaffolds

The research prospects for this compound and related molecular scaffolds are promising and span several areas of chemical science. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel organic materials and biologically active molecules.

In medicinal chemistry, the fluorinated benzene ring is a common feature in many pharmaceuticals. The fluorine atoms can enhance binding affinity to target proteins and improve pharmacokinetic properties. numberanalytics.com The bromo-substituent provides a reactive site for introducing further complexity, allowing for the generation of libraries of compounds for drug discovery programs. The methyl group can also influence the molecule's conformation and metabolic profile.

In materials science, fluorinated aromatic compounds are used in the production of specialty polymers and liquid crystals. nih.govadpharmachem.com These materials often exhibit high thermal stability and unique electronic properties. The bromo- and fluoro-substituted toluene scaffold could be incorporated into polymer backbones or used as a precursor for more complex monomers.

Furthermore, these compounds are excellent substrates for studying reaction mechanisms and developing new synthetic methodologies in organic chemistry. The interplay of the electronic effects of the fluorine, bromine, and methyl groups on the reactivity of the aromatic ring presents interesting challenges and opportunities for chemists.

Potential Research Applications of Halogenated Arenes
FieldApplication
PharmaceuticalsBuilding blocks for drug synthesis
AgrochemicalsIntermediates for pesticides and herbicides
Materials ScienceMonomers for specialty polymers and coatings
Chemical ResearchStudying reaction mechanisms and halogen substitution effects

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCNAFQTGMPZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290867
Record name 5-Bromo-1,2-difluoro-3-methylbenzene
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143502-75-3
Record name 5-Bromo-1,2-difluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143502-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-difluoro-3-methylbenzene
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Comprehensive Synthetic Methodologies for 5 Bromo 1,2 Difluoro 3 Methylbenzene

Established Precursor-Based Strategies for Analogous Difluorotoluenes

Traditional synthetic routes often rely on the transformation of readily available precursors through well-established reaction pathways. These methods, while sometimes lacking in atom economy, are robust and have been widely applied to the synthesis of a variety of halogenated aromatic compounds.

Synthesis via Diazotization-Bromination of Aminodifluorotoluenes

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the conversion of aryl amines to aryl halides via a diazonium salt intermediate. wikipedia.org This strategy is particularly useful for introducing a bromine atom at a specific position on the aromatic ring, dictated by the location of the precursor amino group.

A relevant example is the synthesis of 6-bromo-2,3-difluorotoluene (B1590535) from 3,4-difluoro-2-methylaniline. google.com In this process, the aniline (B41778) derivative is first treated with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. This intermediate is then reacted with a brominating agent, commonly cuprous bromide, to yield the desired brominated difluorotoluene. google.com The reaction proceeds with good yield and high selectivity, making it a viable industrial process. google.com

PrecursorReagentsProductYield (%)Reference
3,4-difluoro-2-methylaniline1. NaNO₂, HCl, 0°C2. CuBr6-bromo-2,3-difluorotoluene81 google.com
2,6-difluoroanilineBr₂, Acetic Acid4-bromo-2,6-difluoroaniline92 chemicalbook.com
2,6-difluoroanilineN-Bromosuccinimide, DMF4-bromo-2,6-difluoroaniline62 prepchem.com

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source to introduce the bromine atom.

While direct application to 1,2-difluoro-3-methylbenzene is not extensively documented, the principles of DoM can be applied to analogous systems. For instance, in substrates containing fluorine atoms, the fluorine itself can act as a moderate directing group, and the acidity of adjacent protons is increased, facilitating deprotonation. The choice of the strong base and reaction conditions is crucial to avoid side reactions. The resulting aryllithium species can be trapped with various brominating agents like elemental bromine (Br₂) or 1,2-dibromoethane.

Advanced Catalytic Approaches in the Synthesis of 5-Bromo-1,2-difluoro-3-methylbenzene and Related Structures

Modern synthetic chemistry increasingly relies on catalytic methods, particularly those employing transition metals, to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides

Palladium-catalyzed cross-coupling reactions offer versatile pathways to introduce a bromine atom onto an aromatic ring or to utilize a brominated aromatic as a building block for more complex molecules. These reactions typically involve an oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing organoboron compounds, such as boronic acids or their esters, as the organometallic partner. libretexts.org To synthesize this compound via this method, one could envision the coupling of a 1,2-difluoro-3-methylphenylboronic acid with a suitable bromine source. However, a more common application involves using a brominated difluorotoluene as the starting material to couple with another organoboron reagent to build a larger molecule.

The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups. A typical catalytic system consists of a palladium precursor, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's efficiency and selectivity.

Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventProductYield (%)
3-Bromo-2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesPd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂OAlkenyl-substituted azaborinesup to 90
Bromoarenen-Octyltrifluoroborate saltNot specified1,1'-Bis(di-t-butylphosphino)ferroceneNot specifiedNot specifiedOctyl-substituted arene94

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling methods offer alternative routes for the synthesis of halogenated aromatics.

Negishi Coupling: This reaction utilizes organozinc reagents, which are generally more reactive than organoboron compounds. wikipedia.org The synthesis of this compound could potentially be achieved by coupling a (1,2-difluoro-3-methylphenyl)zinc halide with a bromine source. The reaction is known for its high functional group tolerance and reactivity. wikipedia.org

Kumada Coupling: The Kumada coupling employs Grignard reagents (organomagnesium halides) as the organometallic partner. wikipedia.org While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. The synthesis could proceed by reacting a 1,2-difluoro-3-methylmagnesium halide with a suitable brominating agent in the presence of a palladium or nickel catalyst.

Stille Coupling: The Stille reaction involves the coupling of organotin compounds (organostannanes) with organic halides. wikipedia.org These reactions are highly versatile and tolerant of a wide array of functional groups. A potential route would involve the reaction of a (1,2-difluoro-3-methyl)trialkylstannane with a bromine source, catalyzed by a palladium complex. A significant drawback of this method is the toxicity of the organotin reagents. wikipedia.org

Coupling ReactionOrganometallic ReagentElectrophileCatalystGeneral Features
Negishi OrganozincAryl/Vinyl Halide or TriflatePd or NiHigh reactivity and functional group tolerance. wikipedia.org
Kumada Grignard ReagentAryl/Vinyl HalidePd or NiHighly reactive, may have limited functional group tolerance. wikipedia.org
Stille OrganostannaneAryl/Vinyl Halide or TriflatePdHigh functional group tolerance, but uses toxic tin reagents. wikipedia.org

Copper-Mediated Aryl Halide Functionalization

Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an effective handle for such transformations, allowing for the introduction of various functional groups. These reactions are crucial for derivatizing the core structure into more complex molecules.

Copper-mediated processes, such as the Ullmann condensation, can be employed to form C–O, C–S, and C–N bonds. For instance, the reaction of this compound with alcohols, thiols, or amines in the presence of a copper catalyst and a suitable ligand can yield the corresponding ethers, thioethers, or arylamines. The choice of ligand is often critical for achieving high yields and preventing side reactions.

Recent advancements in copper catalysis have led to the development of multicomponent reactions where complex structures can be assembled in a single step. nih.gov For example, copper-catalyzed reactions involving 2-methylindole, aromatic aldehydes, and various dienophiles have been used to synthesize diverse spirotetrahydrocarbazoles, showcasing the utility of copper in facilitating complex molecular constructions. nih.gov While not directly applied to this compound, these methodologies highlight the potential for using its aryl halide moiety as a starting point for intricate molecular architectures.

Reaction TypeSubstratesCatalyst/LigandTypical ConditionsProduct Type
Ullmann C-N Coupling Aryl Halide, AmineCuI / Phenanthroline100-140 °C, Base (e.g., K₂CO₃)Arylamine
Ullmann C-O Coupling Aryl Halide, AlcoholCuI / L-proline90-120 °C, Base (e.g., Cs₂CO₃)Aryl Ether
Buchwald-Hartwig C-N Aryl Halide, AmineCu(I) / Diamine Ligand80-110 °C, Base (e.g., K₃PO₄)Arylamine
Multicomponent 2-methylindole, AldehydeCuSO₄Toluene (B28343), 110 °CSpirotetrahydrocarbazole

This table presents representative conditions for copper-mediated functionalization of aryl halides, which are applicable to this compound.

Radical Difluoroalkylation Strategies for Aryl Systems

While the target molecule, this compound, already contains fluorine atoms on the aromatic ring, radical difluoroalkylation strategies are relevant for the synthesis of related compounds or for introducing difluoromethyl (-CF₂H) or difluoroalkyl (-CF₂R) groups onto precursor molecules. These methods are valuable for synthesizing fluorinated compounds, which often exhibit enhanced metabolic stability and bioavailability in pharmaceutical applications.

These strategies typically involve the generation of a difluoroalkyl radical, which then adds to an aromatic system. The methods for generating these radicals are diverse and include the use of photoredox catalysis, metal catalysis, or radical initiators. For instance, reagents like zinc(difluoromethanesulfinate) (DFMS) can serve as a source of the difluoromethyl radical (•CF₂H) under oxidative conditions, which can then be used to functionalize arenes. While direct difluoroalkylation of a heavily substituted ring like 1-bromo-2,3-difluorobenzene (B1273032) would be challenging, such a strategy could be envisioned for less substituted precursors in a synthetic route toward the target molecule.

Novel Synthetic Strategies and Process Optimization for Halogenated Arenes

The synthesis of halogenated arenes is continuously evolving, with a focus on developing more efficient, sustainable, and safer processes. Modern techniques such as electrosynthesis and flow chemistry are at the forefront of this evolution, offering significant advantages over traditional batch methods.

Electrosynthesis and Sustainable Halogenation Techniques

Electrochemical methods provide a green and efficient alternative for halogenating aromatic compounds. acs.orgresearchgate.net These techniques utilize electrical current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or catalysts. nih.govrsc.org The halogenation of electron-rich arenes can be achieved using simple sodium halides (NaX, where X = Cl, Br, I) as the halogen source, with the electrode itself serving as the oxidant. acs.orgresearchgate.net This approach is characterized by mild, room-temperature operating conditions and environmental friendliness. acs.org

For the synthesis of a precursor to this compound, such as the bromination of 1,2-difluoro-3-methylbenzene, an electrochemical approach could offer high selectivity and yield. By controlling the applied potential and reaction parameters, it is possible to minimize the formation of poly-brominated side products. This method represents a sustainable pathway for producing key halogenated intermediates. nih.gov

TechniqueHalogen SourceKey AdvantagesSubstrate ScopeRef.
Electrochemical C-H Halogenation NaX (NaCl, NaBr, NaI)No external oxidant, mild conditions, sustainableElectron-rich arenes, heterocycles acs.orgresearchgate.net
Mediated Electrochemical Fluorination Iodoarene mediatorSafe, scalable, avoids hazardous reagentsBroad range of organic molecules researchgate.netrsc.org

This table summarizes modern sustainable halogenation techniques applicable to the synthesis of halogenated arenes.

Flow Chemistry and Continuous Synthesis of Fluorinated Aromatics

Flow chemistry has emerged as a transformative technology for chemical synthesis, particularly for reactions involving hazardous reagents or requiring precise control over reaction parameters. beilstein-journals.orgresearchgate.net The synthesis of fluorinated aromatics often involves toxic and highly reactive fluorinating agents, making flow chemistry an ideal platform to enhance safety and efficiency. researchgate.netrsc.org

Continuous-flow microreactors offer superior heat and mass transfer compared to batch reactors, allowing for highly exothermic or rapid reactions to be controlled effectively. beilstein-journals.orgresearchgate.net This is particularly beneficial for direct fluorination reactions using F₂ gas or reagents like diethylaminosulfur trifluoride (DAST), which can be handled more safely in a closed, continuous system. beilstein-journals.orgresearchgate.net Furthermore, flow chemistry enables scalability, where production can be increased by extending the operation time rather than increasing the reactor volume, which is a significant advantage for industrial applications. researchgate.net The synthesis of this compound or its fluorinated precursors could be significantly optimized by adopting a continuous-flow process, leading to higher yields, improved purity, and enhanced operational safety. beilstein-journals.orgresearchgate.net

Stereoselective Synthesis Considerations in Substituted Benzenes

For the specific compound this compound, which is achiral and lacks stereocenters, considerations of stereoselectivity (enantioselectivity or diastereoselectivity) are not directly applicable to its synthesis. The primary challenge in synthesizing this molecule lies in achieving the correct regioselectivity—that is, the precise placement of the four different substituents (two fluorine atoms, one bromine atom, and one methyl group) on the benzene (B151609) ring.

The planning of a multi-step synthesis for such a polysubstituted benzene requires a deep understanding of the directing effects of the substituents already present on the ring during subsequent electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The order in which the substituents are introduced is critical to obtaining the desired 1,2,3,5-substitution pattern. An incorrect sequence of reactions would lead to a mixture of undesired regioisomers, which can be difficult to separate. Therefore, while stereoselectivity is not a factor, retrosynthetic analysis focused on regiochemical control is paramount for a successful synthesis. libretexts.orgkhanacademy.org

Mechanistic Investigations of Synthetic Transformations Involving this compound Precursors

The synthesis of polysubstituted benzenes like this compound is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of each substitution step is dictated by the electronic nature of the substituents already on the aromatic ring.

A plausible synthetic route would involve the bromination of a 1,2-difluoro-3-methylbenzene precursor. In this key step, the directing effects of the existing substituents determine the position of the incoming bromine electrophile.

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.

Fluorine Atoms (-F): Fluorine is a deactivating substituent due to its strong electron-withdrawing inductive effect. However, due to electron donation from its lone pairs via resonance, it is also an ortho, para-director.

When both activating and deactivating groups are present, the activating group typically governs the position of substitution. In the case of 1,2-difluoro-3-methylbenzene, the methyl group at C3 would direct an incoming electrophile to its ortho positions (C2 and C4) and its para position (C6). The fluorine atoms at C1 and C2 would direct to their para positions (C4 and C5, respectively).

The position C5 is para to the fluorine at C2 and meta to the methyl group at C3. The position C4 is ortho to the methyl group and para to the fluorine at C1. The position C6 is ortho to the methyl group. The formation of this compound requires substitution at the C5 position. This outcome would be influenced by the combined directing effects and steric hindrance from the adjacent groups. A detailed mechanistic study involving reaction kinetics and computational analysis would be necessary to fully elucidate the factors that favor substitution at the C5 position over other possible sites.

SubstituentElectronic EffectDirecting Effect
-CH₃ (Methyl) Activating (Inductive, Hyperconjugation)ortho, para
-F (Fluoro) Deactivating (Inductive), Donating (Resonance)ortho, para
-Br (Bromo) Deactivating (Inductive), Donating (Resonance)ortho, para

This table summarizes the directing effects of substituents relevant to the synthesis of this compound.

Elucidation of Radical Intermediates in Halogenation Reactions

While direct halogenation of an aromatic ring typically proceeds through an electrophilic substitution mechanism, certain powerful methods utilize radical intermediates to achieve specific transformations. The Sandmeyer reaction stands out as a prime example of a radical-nucleophilic aromatic substitution (SRNAr) that is exceptionally useful for introducing a halogen, such as bromine, onto an aromatic ring by replacing an amino group via a diazonium salt. wikipedia.org

The reaction mechanism is initiated by the diazotization of an aromatic amine (an aniline derivative) with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) salt, such as copper(I) bromide. nih.gov The key step involves a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer results in the formation of a highly unstable aryl radical and the liberation of nitrogen gas, a thermodynamically favorable process that drives the reaction forward. wikipedia.org The newly formed aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst, allowing it to continue the catalytic cycle. wikipedia.org

The involvement of radical intermediates is supported by the frequent observation of biaryl compounds as byproducts, which arise from the coupling of two aryl radicals. wikipedia.org This pathway provides a synthetic route to substitution patterns that may not be easily accessible through direct electrophilic halogenation, where the regiochemical outcome is dictated by the electronic effects of the existing ring substituents. For the synthesis of this compound, this would involve the Sandmeyer reaction on 3,4-difluoro-5-methylaniline.

It is important to distinguish this ring halogenation mechanism from the free-radical halogenation of alkyl-substituted aromatics. The latter reaction, typically initiated by UV light, selectively occurs at the benzylic position of the alkyl side-chain due to the resonance stabilization of the resulting benzylic radical. wikipedia.orgyoutube.com Halogenation of the aromatic ring itself via a free-radical chain reaction is not a typical synthetic pathway. wikipedia.org

Table 1: Key Steps in the Sandmeyer Bromination Reaction
StepDescriptionKey Intermediates
1. DiazotizationReaction of a primary aromatic amine with nitrous acid to form a diazonium salt.Arenediazonium salt (Ar-N₂⁺)
2. Electron TransferSingle-electron transfer from Cu(I) to the diazonium salt.Aryl radical (Ar•)
3. Halogen AbstractionThe aryl radical abstracts a bromine atom from Cu(II)Br₂.Aryl bromide (Ar-Br)

Analysis of Nucleophilic Aromatic Substitution Pathways in Fluoro-Bromo-Benzenes

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for modifying aromatic rings. In this pathway, a nucleophile replaces a leaving group on the ring. The reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of nucleophilic attack. youtube.com

In the context of fluoro-bromo-benzenes, the nature of the halogen leaving group is of particular interest. Contrary to the leaving group trends observed in aliphatic SN1 and SN2 reactions (where I > Br > Cl > F), the order is often reversed in SNAr reactions (F > Cl > Br > I). youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Therefore, in a molecule containing both fluorine and bromine atoms, a nucleophile would preferentially substitute a fluorine atom over a bromine atom, provided the ring is sufficiently activated by electron-withdrawing groups. However, for a substrate like this compound, which lacks strong activating groups (the methyl group is electron-donating and fluorine atoms are only weakly deactivating in this context), SNAr reactions are generally disfavored and require harsh conditions or specialized catalytic systems, such as organic photoredox catalysis, to proceed with unactivated fluoroarenes. nih.gov

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
FactorEffect on ReactivityExample
Leaving GroupFluorine is typically the best leaving group due to its high electronegativity, which facilitates the initial nucleophilic attack.F > Cl > Br > I
Ring SubstituentsStrong electron-withdrawing groups (EWGs) are required to stabilize the negative charge of the Meisenheimer complex.-NO₂, -CN, -SO₂R
Position of EWGEWGs must be positioned ortho or para to the leaving group to provide effective resonance stabilization.Ortho/Para placement

Regioselectivity and Stereoselectivity Control in Aromatic Functionalization

Regioselectivity is paramount in the synthesis of polysubstituted benzenes. For direct functionalization, such as electrophilic bromination, the outcome is governed by the directing effects of the substituents already present on the ring. libretexts.org These effects are a combination of inductive and resonance contributions.

To synthesize this compound via direct bromination, one would start with 1,2-difluoro-3-methylbenzene. The directing effects of the existing substituents must be analyzed:

Methyl group (-CH₃) at C3: This is an activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. gmu.edu

Fluorine atoms (-F) at C1 and C2: Halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para directors because of resonance donation from their lone pairs. libretexts.org The fluorine at C1 directs to C2 and C6, while the fluorine at C2 directs to C1 and C3.

Considering the combined influence, the positions most activated towards electrophilic attack are C4 and C6, which are ortho and para to the activating methyl group. The target position, C5, is meta to the methyl group and is not electronically favored for substitution. Therefore, direct electrophilic bromination of 1,2-difluoro-3-methylbenzene would not be an efficient route to obtain the desired 5-bromo isomer. The synthesis would more logically proceed through a pathway where the substitution pattern is established early, such as the Sandmeyer reaction starting from 3,4-difluoro-5-methylaniline, which locks in the required regiochemistry.

Stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is not a primary consideration in the direct functionalization of a planar aromatic ring, as this process does not typically create a chiral center. The concept becomes relevant only if the substituents themselves are chiral or if subsequent reactions create stereocenters on the side chains.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentClassificationDirecting Effect
-CH₃ (Alkyl)ActivatingOrtho, Para
-F (Halogen)DeactivatingOrtho, Para
-NO₂ (Nitro)DeactivatingMeta

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data for the chemical compound this compound. Despite extensive queries, no specific Nuclear Magnetic Resonance (NMR) data, including Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) spectra, could be located for this particular molecule.

The requested article, intended to focus on the "Spectroscopic Elucidation of the Molecular Structure of this compound," requires detailed analysis of this very data. The specified outline, which includes sections on various NMR techniques such as ¹H, ¹³C, ¹⁹F, and advanced two-dimensional methods like COSY and HSQC, cannot be accurately or scientifically completed without access to the foundational spectral information.

Searches for the synthesis and characterization of this compound, which would typically include such data, also did not yield any relevant publications. While spectroscopic information for structurally similar compounds is available, any attempt to extrapolate this data to the target molecule would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of a thorough and informative article strictly adhering to the provided outline for this compound is not possible at this time due to the absence of the necessary experimental data in the public domain.

Spectroscopic Elucidation of the Molecular Structure of 5 Bromo 1,2 Difluoro 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Two-Dimensional NMR Techniques for Structural Connectivity

Heteronuclear Multiple Bond Correlation (HMBC)

An HMBC experiment on 5-Bromo-1,2-difluoro-3-methylbenzene would be instrumental in confirming the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For instance, the protons of the methyl group would be expected to show correlations to the carbons at positions 2, 3, and 4 of the benzene (B151609) ring. The aromatic protons would show correlations to neighboring carbons as well as carbons further away, helping to definitively place the substituents on the aromatic ring.

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT spectroscopy would be used to differentiate between the types of carbon atoms (CH, CH₂, CH₃) in this compound. A DEPT-135 experiment would show the methyl carbon as a positive signal and the aromatic CH carbons as positive signals, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for the CH carbons. This information is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy would provide information about the spatial proximity of atoms within the molecule. For this compound, an NOE experiment could reveal through-space interactions between the protons of the methyl group and the fluorine atom at position 2, as well as the aromatic proton at position 4. This would help to confirm the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-F stretching vibrations would likely be observed in the region of 1100-1400 cm⁻¹. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. The presence of the methyl group would give rise to C-H stretching and bending vibrations.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum. The C-Br bond, being highly polarizable, should also show a characteristic Raman signal.

Computational Chemistry and Theoretical Studies of 5 Bromo 1,2 Difluoro 3 Methylbenzene

Quantum Chemical Calculations for Ground State Geometries

The initial step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the ground state geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational efficiency. For 5-bromo-1,2-difluoro-3-methylbenzene, a DFT optimization would likely be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A common basis set for such a calculation would be 6-311++G(d,p), which provides a good description of the electron distribution.

The optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is reached. The resulting optimized geometry would provide precise information about the spatial arrangement of the atoms.

Interactive Table 1: Predicted Ground State Geometry Parameters from DFT Optimization

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC1C2--1.39 Å
Bond LengthC2C3--1.38 Å
Bond LengthC3C4--1.39 Å
Bond LengthC4C5--1.38 Å
Bond LengthC5C6--1.39 Å
Bond LengthC6C1--1.39 Å
Bond LengthC1F--1.35 Å
Bond LengthC2F--1.35 Å
Bond LengthC3C(CH3)--1.51 Å
Bond LengthC5Br--1.90 Å
Bond AngleC6C1C2-120.5°
Bond AngleC1C2C3-120.0°
Bond AngleFC1C2-119.8°
Bond AngleBrC5C4-119.5°
Dihedral AngleFC1C2F2.5°
Dihedral AngleC(CH3)C3C4C5179.8°

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar aromatic compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure calculations.

A single-point energy calculation on the DFT-optimized geometry using an ab initio method like MP2 with a basis set such as aug-cc-pVDZ would offer a more refined understanding of the molecule's electronic energy and wave function. These calculations are valuable for benchmarking the accuracy of DFT results and for investigating systems where electron correlation effects are particularly important.

Molecular Electronic Structure and Reactivity Descriptors

Once the ground state geometry is established, a deeper analysis of the molecule's electronic properties can be performed to understand its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be a π-orbital distributed across the benzene (B151609) ring, with significant contributions from the bromine and methyl substituents. The LUMO is likely to be a π*-orbital, also delocalized over the aromatic system. The electron-withdrawing fluorine and bromine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted toluene (B28343).

Interactive Table 2: Predicted Frontier Orbital Energies and Properties

ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVElectron-donating ability
LUMO Energy-0.9 eVElectron-accepting ability
HOMO-LUMO Gap5.9 eVChemical stability and reactivity

Note: These energy values are hypothetical and serve as a representative example for this type of molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of negative potential around the fluorine atoms due to their high electronegativity. The bromine atom would also contribute to a region of negative potential, though its polarizability can also lead to a region of positive potential on its outermost surface (a σ-hole). The methyl group, being weakly electron-donating, would slightly increase the electron density in its vicinity on the ring. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex wave function into a set of localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying hyperconjugative interactions and charge transfer between orbitals.

Interactive Table 3: Hypothetical Natural Atomic Charges from NBO Analysis

AtomPredicted Natural Charge
C1 (bonded to F)+0.25
C2 (bonded to F)+0.25
C3 (bonded to CH3)-0.10
C4-0.05
C5 (bonded to Br)+0.05
C6-0.05
F (on C1)-0.20
F (on C2)-0.20
Br-0.05
C (of CH3)-0.30
H (of CH3, avg.)+0.10

Note: These charge values are illustrative and represent a plausible distribution based on the electronegativity and inductive/resonance effects of the substituents.

Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, which possesses several reactive sites, theoretical calculations can map out the potential energy surface for various transformations, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.

One of the most common and synthetically useful reactions for aryl bromides is the Suzuki-Miyaura cross-coupling. Density Functional Theory (DFT) is a widely used computational method to model the catalytic cycle of such reactions. nih.govrsc.org The process typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govfiveable.me

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Computational models can determine the activation energy for this step, which involves the breaking of the C-Br bond and the formation of a Pd(II) species.

Transmetalation: In this step, the organic group from an organoboron compound is transferred to the palladium center. Theoretical calculations can model the structure of the intermediates and the transition state, providing insight into the role of the base and solvent in facilitating this transfer. nih.gov

Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated. Modeling this step helps in understanding the steric and electronic factors that influence the rate of product formation. acs.org

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This profile allows for the identification of the rate-determining step and provides a quantitative measure of the reaction's feasibility.

Below is a representative data table illustrating the kind of information that would be generated from a DFT study of a hypothetical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

SpeciesDescriptionRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Phenylboronic acid + Pd(0) catalyst0.00.0
TS1Transition state for oxidative addition+15.2+16.5
Intermediate 1Pd(II) complex after oxidative addition-5.8-4.5
TS2Transition state for transmetalation+10.5+12.1
Intermediate 2Pd(II) complex with both aryl groups-12.3-10.9
TS3Transition state for reductive elimination+20.1+22.3
ProductsCoupled product + Pd(0) catalyst-25.6-23.8

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from a computational study.

Molecular Dynamics Simulations for Conformational Landscape

While this compound is a relatively rigid molecule, it does possess conformational flexibility, primarily due to the rotation of the methyl group. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule, providing insights into the relative energies of different conformers and the barriers to their interconversion. nih.gov

An MD simulation would involve calculating the forces between atoms using a classical force field and then integrating Newton's equations of motion to simulate the molecule's movement over time. By running the simulation at a specific temperature, the system can explore various conformations.

By sampling a large number of conformations from the MD trajectory, a potential energy surface as a function of the dihedral angle of the methyl group rotation can be constructed. This allows for the identification of the minimum energy conformations and the transition states separating them.

The following interactive table presents hypothetical data from a conformational analysis, showing the relative energies of different rotational conformations of the methyl group.

ConformerDescription of Methyl Group OrientationRelative Potential Energy (kcal/mol)Boltzmann Population (%)
AStaggered (one H of methyl bisects the F-C-C angle)0.065.1
BEclipsed (one H of methyl is aligned with the adjacent F)1.55.4
CStaggered (one H of methyl bisects the H-C-C angle)0.229.5

Note: The data in this table is hypothetical and for illustrative purposes. The actual energy differences and populations would be determined by the specific force field used and the simulation conditions.

Reactivity and Chemical Transformations of 5 Bromo 1,2 Difluoro 3 Methylbenzene

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

The carbon-bromine bond in 5-Bromo-1,2-difluoro-3-methylbenzene is the most reactive site for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available scientific literature, this reaction is a standard transformation for aryl bromides.

A representative, though not specific, example of a Suzuki-Miyaura coupling involving an aryl bromide is the reaction of this compound with a boronic acid, such as (3-(trifluoromethyl)phenyl)boronic acid. This reaction would be expected to proceed under typical Suzuki-Miyaura conditions to yield the corresponding biphenyl (B1667301) derivative. A patent describing the synthesis of GluN2B receptor modulators mentions the use of this compound in what is likely a Suzuki coupling, though specific conditions and yields for this step are not detailed in the provided abstract. google.com

Reactant 1Reactant 2CatalystBaseSolventProduct
This compound(3-(Trifluoromethyl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water2',3'-Difluoro-3-methyl-5'-(trifluoromethyl)-[1,1'-biphenyl]

This table represents a hypothetical reaction based on common Suzuki-Miyaura conditions, as specific data for this exact reaction is not publicly available.

Amination Reactions (Buchwald-Hartwig type)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Specific documented examples of Buchwald-Hartwig amination with this compound are scarce in the public domain. However, based on the general principles of this reaction, this compound would be expected to react with a variety of primary and secondary amines in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base.

Reactant 1AmineCatalyst/LigandBaseSolventProduct
This compoundAniline (B41778)Pd₂(dba)₃ / BINAPNaOt-BuTolueneN-(2,3-Difluoro-5-methylphenyl)aniline

This table illustrates a potential Buchwald-Hartwig amination reaction. Specific experimental data for this transformation with this compound is not available in the surveyed literature.

Cyanation and Alkynylation Reactions

Palladium-catalyzed cyanation and alkynylation (e.g., Sonogashira coupling) reactions are valuable methods for introducing cyano and alkynyl groups onto an aromatic ring, respectively. These functional groups are important precursors for a wide range of other functionalities.

Detailed research findings on the cyanation and alkynylation of this compound are not readily found in published literature. Nevertheless, it is anticipated that this compound would undergo these transformations under standard palladium-catalyzed conditions. For instance, a Sonogashira coupling with a terminal alkyne like phenylacetylene (B144264) would yield the corresponding diarylacetylene.

Reaction TypeReactant 1Reactant 2CatalystCo-catalystBaseSolventProduct
CyanationThis compoundZn(CN)₂Pd(PPh₃)₄-DMF2,3-Difluoro-5-methylbenzonitrile
AlkynylationThis compoundPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF1,2-Difluoro-3-methyl-5-(phenylethynyl)benzene

The reactions presented in this table are based on general protocols for palladium-catalyzed cyanation and Sonogashira coupling, as specific examples for this compound are not detailed in the available literature.

Nucleophilic Substitution Reactions on the Aromatic Ring

The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring can activate it towards nucleophilic aromatic substitution (SNAr).

Aromatic Nucleophilic Substitution (SNAr) of Fluorine

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. In the case of this compound, the fluorine atoms can act as leaving groups, particularly when the ring is further activated by other electron-withdrawing substituents or under forcing reaction conditions. The position of substitution (at C1 or C2) would depend on the specific reaction conditions and the nature of the nucleophile.

Published studies specifically detailing the SNAr of fluorine from this compound are not prevalent. However, related difluorinated aromatic compounds are known to undergo such reactions.

Directed Nucleophilic Displacement Strategies

The regioselectivity of nucleophilic substitution on polyhalogenated aromatic rings can sometimes be controlled through directed metallation or by the inherent electronic biases of the molecule. For this compound, the electronic effects of the methyl, bromo, and fluoro substituents would influence the preferred site of nucleophilic attack. No specific research on directed nucleophilic displacement strategies for this particular compound was identified in the available literature.

Electrophilic Aromatic Substitution Reactions of the Substituted Benzene Ring

The benzene ring of this compound is moderately deactivated towards electrophilic aromatic substitution due to the presence of three halogen substituents. Fluorine and bromine are ortho-, para-directing but deactivating due to their inductive electron-withdrawing effects, which outweigh their mesomeric electron-donating effects. The methyl group is weakly activating and ortho-, para-directing.

The directing effects of the existing substituents on the incoming electrophile are crucial in determining the regioselectivity of the reaction. In this specific molecule, the positions for electrophilic attack are C4 and C6. The fluorine atoms at positions 1 and 2, and the bromine atom at position 5, will direct incoming electrophiles to the available ortho and para positions. The methyl group at position 3 will also direct to its ortho (C2 and C4) and para (C6) positions.

A comprehensive analysis of these directing effects suggests that the C4 and C6 positions are the most likely sites for substitution. Steric hindrance from the adjacent methyl and bromo groups might influence the relative yields of the substituted products. While specific experimental data on electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation for this compound is not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on substituted benzenes provide a predictive framework for its reactivity. wikipedia.orglumenlearning.comyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.org

Functionalization of the Methyl Group via Benzylic Activation

The methyl group attached to the benzene ring offers a site for functionalization through reactions involving the benzylic position. The stability of the intermediate benzylic radical or cation facilitates these transformations.

Free Radical Bromination at the Benzylic Position

Free radical bromination of the methyl group on this compound can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. This reaction proceeds via a free radical chain mechanism, leading to the formation of 5-bromo-1,2-difluoro-3-(bromomethyl)benzene.

The selectivity for benzylic bromination over aromatic bromination is a key feature of using NBS, as it provides a low, steady concentration of bromine radicals. While specific studies on this compound are not prevalent, the methodology is well-established for a wide range of substituted toluenes. For instance, the benzylic bromination of the isomeric 2-fluoro-4-bromotoluene has been reported in patent literature, highlighting the feasibility of this transformation on related structures.

Table 1: General Conditions for Benzylic Bromination

Reagent Initiator Solvent Conditions Product

Oxidation Reactions at the Benzylic Position

The methyl group of this compound can be oxidized to various oxidation states, including an aldehyde, a carboxylic acid, or a ketone, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically convert the methyl group to a carboxylic acid, yielding 5-bromo-1,2-difluoro-3-benzoic acid.

Milder oxidizing agents, or more controlled reaction conditions, can potentially lead to the formation of the corresponding benzaldehyde. The presence of the electron-withdrawing halogen atoms on the ring can influence the reactivity of the methyl group towards oxidation. Specific documented examples of the oxidation of this compound are scarce in the scientific literature. However, the oxidation of benzyl (B1604629) groups is a fundamental transformation in organic synthesis. acgpubs.orgresearchgate.net

Table 2: Common Oxidizing Agents for Benzylic Oxidation

Oxidizing Agent Typical Product
Potassium Permanganate (KMnO₄) Carboxylic Acid
Chromic Acid (H₂CrO₄) Carboxylic Acid

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to selectively remove the bromine atom from the aromatic ring of this compound, which can be a useful synthetic strategy. Catalytic hydrogenation is a common and effective method for this transformation.

This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium hypophosphite. organic-chemistry.orgresearchwithrutgers.comrsc.orgresearchgate.net The C-Br bond is significantly weaker than the C-F and C-H bonds, allowing for its selective cleavage under appropriate catalytic conditions.

The reaction conditions, including the choice of catalyst, solvent, and hydrogen source, can be optimized to achieve high yields and selectivity. While bromides are generally reduced more readily than chlorides, the presence of multiple substituents on the ring can affect the reaction rate. organic-chemistry.org Specific protocols for the reductive dehalogenation of this compound are not widely reported, but the general principles for the dehalogenation of aryl bromides are well-established and applicable. organic-chemistry.orgresearchwithrutgers.comrsc.orgresearchgate.netresearchgate.net

Table 3: Typical Conditions for Reductive Dehalogenation of Aryl Bromides

Catalyst Hydrogen Source Solvent Product

Advanced Applications of 5 Bromo 1,2 Difluoro 3 Methylbenzene in Chemical Synthesis

Role as a Key Building Block for Complex Fluorinated Aromatic Systems

The structure of 5-Bromo-1,2-difluoro-3-methylbenzene, featuring a bromine atom and two fluorine atoms on a toluene (B28343) backbone, presents multiple reaction sites for the construction of more complex molecules. The carbon-bromine bond is a particularly useful handle for a variety of cross-coupling reactions, which are fundamental to the synthesis of complex aromatic systems.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl or heteroaryl groups using a palladium catalyst and a boronic acid or ester. This would allow for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the introduction of nitrogen-containing functional groups by coupling the aryl bromide with amines. This is a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in drug candidates.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, would yield aryl alkynes. These are versatile intermediates that can be further elaborated into a wide range of functional groups and cyclic systems.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent, offering another avenue for the formation of carbon-carbon bonds.

The presence of the two fluorine atoms ortho and meta to the bromine atom would electronically influence the reactivity of the C-Br bond, potentially affecting reaction rates and catalyst selection. Furthermore, the methyl group provides an additional site for functionalization, for instance, through radical bromination, to further increase molecular complexity.

Table 1: Potential Cross-Coupling Reactions with this compound This table presents hypothetical reaction partners to illustrate the synthetic potential of the title compound.

Coupling ReactionHypothetical Reaction PartnerPotential Product Class
Suzuki-MiyauraPhenylboronic acidFluorinated biaryl
Buchwald-HartwigMorpholineFluorinated aryl amine
SonogashiraPhenylacetylene (B144264)Fluorinated diaryl acetylene
StilleTributyl(vinyl)tinFluorinated styrenyl derivative
HeckStyreneFluorinated stilbene (B7821643) derivative

Utility in the Synthesis of Advanced Organic Materials and Polymers

Fluorinated aromatic compounds are of significant interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. While no specific polymers or advanced organic materials derived from this compound have been reported in the literature, its structure suggests its potential as a monomer or key intermediate.

The difluorinated phenyl ring can impart desirable properties to polymers, such as a low dielectric constant, high glass transition temperature, and improved solubility in organic solvents. The bromine atom serves as a reactive site for polymerization reactions. For instance, through Suzuki or Stille polycondensation, this compound could be copolymerized with a suitable bis(boronic acid) or bis(stannane) monomer to produce novel fluorinated conjugated polymers. Such polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, the introduction of the 1,2-difluoro-3-methylphenyl moiety into small molecules for organic electronics could be used to tune the HOMO and LUMO energy levels, which is a critical parameter for optimizing the performance of organic electronic devices.

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The multiple reactive sites on this compound make it a potentially valuable scaffold for DOS.

A synthetic strategy could involve a series of divergent reactions starting from this central building block. For example, the bromine atom could be subjected to a range of cross-coupling reactions as described in section 6.1, each with a different coupling partner to generate a first level of diversity. Subsequently, the methyl group could be functionalized, for example, by oxidation to a carboxylic acid followed by amide coupling with a library of amines. Further diversification could be achieved through nucleophilic aromatic substitution of one of the fluorine atoms, although this would likely require harsh reaction conditions.

This approach would allow for the rapid generation of a library of related but structurally distinct compounds, each incorporating the 1,2-difluoro-3-methylphenyl core. This library could then be screened for biological activity against various targets.

Table 2: Hypothetical Diversity-Oriented Synthesis Strategy This table outlines a conceptual workflow for generating a chemical library from the title compound.

StepReaction TypeReagent ClassResulting Diversity
1Suzuki-Miyaura CouplingLibrary of boronic acidsVaried aryl/heteroaryl substituents
2Buchwald-Hartwig AminationLibrary of aminesVaried amino substituents
3Sonogashira CouplingLibrary of terminal alkynesVaried alkynyl substituents
4Methyl Group FunctionalizationOxidation then amide couplingVaried amide functionalities

Conclusion and Future Research Directions

Summary of Current Understanding and Identified Research Gaps

The current understanding of 5-Bromo-1,2-difluoro-3-methylbenzene is primarily foundational, with detailed experimental studies and applications being notably scarce in peer-reviewed literature. Its existence is noted in chemical databases, but comprehensive characterization and reactivity profiles are not widely reported. nih.gov The molecule is recognized as a potential synthetic intermediate, where the bromine atom serves as a versatile handle for cross-coupling reactions, while the difluoro-toluene core can impart desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity in larger molecules. numberanalytics.com

However, the lack of dedicated research has resulted in significant knowledge gaps that hinder its broader application. A systematic exploration is necessary to fully characterize its properties and unlock its synthetic utility.

Table 1: Identified Research Gaps for this compound

Research Area Description of Gap
Optimized Synthesis Lack of established, scalable, and high-yield synthetic protocols. Current synthetic challenges include controlling regioselectivity during aromatic substitution reactions. numberanalytics.com
Spectroscopic & Structural Data Absence of a complete, publicly available dataset including ¹H, ¹³C, ¹⁹F NMR, IR, and mass spectrometry. No crystallographic data to confirm solid-state conformation and intermolecular interactions.
Physicochemical Properties Missing experimental data on key properties such as melting point, boiling point, solubility in various solvents, pKa, and redox potentials.
Reactivity Profiling The reactivity of the C-Br bond in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) has not been systematically evaluated. The influence of the vicinal difluoro motif on reaction kinetics and yields is unknown.

| Biological Screening | The compound has not been reported in broad screening campaigns to assess its potential as a fragment or lead compound in medicinal chemistry or as an active ingredient in agrochemicals. |

Emerging Methodologies and Future Synthetic Targets for this compound

Advances in synthetic organic chemistry offer powerful tools to both synthesize and utilize this compound more effectively. Emerging methodologies in fluorination and cross-coupling are particularly relevant. mdpi.com Transition metal-catalyzed processes, including those using palladium and copper, are central to the functionalization of aryl halides and represent a primary route for derivatization. numberanalytics.comnih.gov

Future synthetic efforts should focus on leveraging this compound as a scaffold to build more complex, high-value molecules. The unique substitution pattern can be exploited to fine-tune the steric and electronic environment of target compounds, making it a valuable precursor for various applications.

Table 2: Potential Synthetic Applications and Future Targets

Target Class Rationale for Use Potential Synthetic Methodologies
Kinase Inhibitors The difluorotoluene moiety can act as a bioisostere for other functional groups, improving metabolic stability and binding interactions within ATP-binding pockets. Suzuki, Stille, or Negishi cross-coupling to introduce heterocyclic systems at the bromine position.
Agrochemicals Halogenated aromatic compounds are a well-established class of herbicides and fungicides. The specific substitution pattern may lead to novel modes of action or improved efficacy. Buchwald-Hartwig amination or etherification to introduce toxophoric groups.
Organic Electronic Materials Fluorine substitution is a key strategy for tuning the HOMO/LUMO energy levels of organic semiconductors used in applications like OLEDs. numberanalytics.com Sonogashira coupling to extend conjugation for chromophore or semiconductor development.

| Molecular Probes | The ¹⁹F NMR signal provides a sensitive probe for studying molecular interactions and conformations in biological systems without background interference. | Attachment to biomolecules or pharmacophores via the bromine handle. |

Interdisciplinary Research Opportunities Involving Difluorotoluene Derivatives

The potential of this compound extends beyond traditional synthetic chemistry into highly interdisciplinary fields. Its derivatives, and difluorotoluenes in general, offer unique tools and building blocks for addressing complex scientific questions.

Medicinal Chemistry and Chemical Biology: The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. numberanalytics.com Beyond this, difluorotoluene derivatives have served as powerful tools in fundamental biological research. For instance, 2,4-difluorotoluene, an analogue of the DNA base thymine, was used to demonstrate that DNA replication fidelity relies more on steric effects than on Watson-Crick hydrogen bonding. nih.govresearchgate.net This highlights an opportunity to design derivatives of this compound as non-polar, sterically-defined probes to investigate enzyme-substrate interactions or receptor-ligand binding.

Materials Science and Polymer Chemistry: Fluorinated aromatics are precursors to high-performance materials, including fluoropolymers known for their exceptional thermal and chemical resistance. numberanalytics.com Derivatives of this compound could be explored as monomers for novel polymers with tailored dielectric properties, thermal stability, and low surface energy. In the field of organic electronics, the strong electronegativity of fluorine can be harnessed to create stable n-type organic semiconductors, which are critical for developing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic cells. numberanalytics.com

Computational and Theoretical Chemistry: Given the lack of experimental data, there is a significant opportunity for computational studies to predict the molecule's properties. Quantum chemical calculations can provide insights into its molecular geometry, electronic structure, and reactivity. These theoretical predictions can guide future experimental work by identifying the most promising synthetic routes for derivatization and by prioritizing which target molecules are most likely to exhibit desirable properties for biological or material applications.

By addressing the identified research gaps and exploring these interdisciplinary avenues, the scientific community can fully harness the potential of this compound as a valuable component in the toolkit of modern chemistry.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,4-difluorotoluene

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-1,2-difluoro-3-methylbenzene, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves halogenation or coupling reactions. For example:

  • Direct bromination of a pre-fluorinated methylbenzene derivative using Br₂/FeBr₃, but regioselectivity must be controlled due to competing fluorine and methyl directing effects .
  • Cross-coupling (e.g., Suzuki-Miyaura) using boronic acids (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid as a related intermediate ).
    Purity Optimization:
  • Use column chromatography with hexane/ethyl acetate gradients to separate isomers.
  • Confirm purity (>95%) via HPLC (High-Performance Liquid Chromatography) or GC-MS, referencing standards like those in Kanto catalogs (e.g., >97.0% purity criteria ).

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Multinuclear NMR:
    • ¹H NMR identifies methyl protons (δ ~2.3–2.5 ppm) and aromatic splitting patterns.
    • ¹⁹F NMR resolves fluorine environments (e.g., coupling between adjacent fluorines).
    • ¹³C NMR confirms substituent positions via deshielding effects .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 224.96 (C₇H₄BrF₂) .

Advanced: How can regioselectivity challenges during further functionalization be addressed?

Methodological Answer:
The methyl and fluorine groups influence electrophilic substitution. Strategies include:

  • Directed ortho-metalation: Use strong bases (e.g., LDA) to deprotonate positions adjacent to fluorine, enabling controlled functionalization .
  • Protecting groups: Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates in related compounds ).
  • Computational modeling: DFT calculations predict electron density maps to guide reaction design .

Advanced: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

  • Thermal stability: Similar bromo-difluorobenzene derivatives decompose above 150°C (e.g., bp 140–151°C in analogs ). Store at ≤4°C in amber vials to prevent photodegradation.
  • Moisture sensitivity: Fluorine substituents may hydrolyze; use inert atmospheres (N₂/Ar) and molecular sieves .

Advanced: How can computational methods predict reactivity in catalytic applications?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the methyl group may sterically hinder para-substitution .
  • Molecular docking: Simulate interactions with catalytic surfaces (e.g., Pd catalysts in cross-coupling reactions ).

Data Contradiction: How to resolve discrepancies in reported reaction yields or purity?

Methodological Answer:

  • Reproducibility checks: Standardize reaction conditions (solvent, temperature) and compare with published protocols (e.g., Kanto’s >95% purity thresholds ).
  • Impurity profiling: Use LC-MS to identify by-products (e.g., dehalogenated species or isomers) and adjust purification protocols .

Basic: What solvents are optimal for reactions involving this compound?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for coupling reactions.
  • Non-polar solvents (e.g., toluene) are preferred for halogenation to minimize side reactions.
  • Solubility testing: Refer to analogs with trifluoromethoxy groups, which show improved solubility in ethers .

Advanced: How to design a stability-indicating study for this compound under varying pH conditions?

Methodological Answer:

  • Forced degradation: Expose to acidic (HCl), basic (NaOH), and neutral aqueous solutions at 40–60°C.
  • Monitor degradation via HPLC-DAD (Diode Array Detection) to track peaks corresponding to hydrolyzed products (e.g., loss of fluorine or bromine ).

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,2-difluoro-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2-difluoro-3-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.